molecular formula C7H6F3N B1592694 3-(Difluoromethyl)-4-fluoroaniline CAS No. 445303-96-8

3-(Difluoromethyl)-4-fluoroaniline

Cat. No. B1592694
M. Wt: 161.12 g/mol
InChI Key: IFWSBTBYKXRINT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluoroaniline (DFMA) is an organic compound belonging to the class of fluoroanilines. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. DFMA is used in the production of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. DFMA is also used as a catalyst for various chemical reactions.

Scientific Research Applications

Biodegradation Studies

3-(Difluoromethyl)-4-fluoroaniline and related compounds have been studied for their environmental impact and biodegradability. A study by Zhao et al. (2019) found that Rhizobium sp. JF-3 can degrade 3-fluoroaniline, a similar compound, suggesting potential bioremediation applications for fluoroanilines (Zhao et al., 2019).

Chemical Synthesis and Polymerization

The chemical synthesis and polymerization of fluoro-substituted anilines, including those similar to 3-(Difluoromethyl)-4-fluoroaniline, have been explored. Cihaner and Önal (2001, 2002) studied the synthesis and characterization of fluorine-substituted polyanilines, highlighting their potential in materials science (Cihaner & Önal, 2001), (Cihaner & Önal, 2002).

Fluoromethylation Techniques

Research into methods for difluoromethylation, a process relevant to compounds like 3-(Difluoromethyl)-4-fluoroaniline, has been conducted. Köckinger et al. (2018) described the use of fluoroform for difluoromethylation in a continuous flow, offering insight into synthetic approaches for related chemicals (Köckinger et al., 2018).

Photocatalysis and Organic Synthesis

The role of fluorinated compounds in photocatalysis and organic synthesis has been a topic of interest. Koike and Akita (2016) discussed the use of photoredox systems for catalytic fluoromethylation, which may be applicable to 3-(Difluoromethyl)-4-fluoroaniline and its derivatives (Koike & Akita, 2016).

Adsorption and Photocatalytic Degradation Studies

The adsorption and photocatalytic degradation of fluoroaniline compounds have been examined. Jackman and Thomas (2014) studied the degradation of 3-fluoroaniline on TiO2, which provides insights into the environmental fate of similar compounds (Jackman & Thomas, 2014).

NMR Spectroscopy in Fluoroanilines

NMR spectroscopy has been used to analyze the structure of fluoroanilines. Risley et al. (2011) investigated the second-order NMR parameters for aromatic protons in 4-fluoroaniline, which could be relevant to understanding the properties of 3-(Difluoromethyl)-4-fluoroaniline (Risley et al., 2011).

Aerobic Degradation Studies

Zhao et al. (2019) explored the aerobic degradation of fluoroanilines in mixed culture systems, which is pertinent for environmental considerations of compounds like 3-(Difluoromethyl)-4-fluoroaniline (Zhao et al., 2019).

properties

IUPAC Name

3-(difluoromethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWSBTBYKXRINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634213
Record name 3-(Difluoromethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-fluoroaniline

CAS RN

445303-96-8
Record name 3-(Difluoromethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(difluoromethyl)-1-fluoro-4-nitrobenzene (1.2 g, 6.2 mmol) in methanol (20 mL) was added iron powder (4.8 g, 24.8 mmol) followed by conc. HCl (5 mL) dropwise. The reaction mass was stirred at RT for 1-2 h. The reaction mass was quenched in ice-water, basified with NaHCO3 and extracted with DCM. The organic layer was dried and concentrated to afford 0.800 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 5.25 (s, 2H), 6.66-6.73 (m, 2H), 6.86-7.04 (m, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
N Hwang, H Ban, S Wu, K McGuire… - Bioorganic & Medicinal …, 2022 - Elsevier
Hepatitis B virus (HBV) core protein, the building block of the HBV capsid, plays multiple roles in viral replication, and is an attractive target for development of antiviral agents with a new …
Number of citations: 4 www.sciencedirect.com
N Hwang, S Wu, H Ban, H Luo, J Ma, J Cheng… - European Journal of …, 2023 - Elsevier
A key step of hepatitis B virus (HBV) replication is the selective packaging of pregenomic RNA (pgRNA) by core protein (Cp) dimers, forming a nucleocapsid where the reverse …
Number of citations: 3 www.sciencedirect.com

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